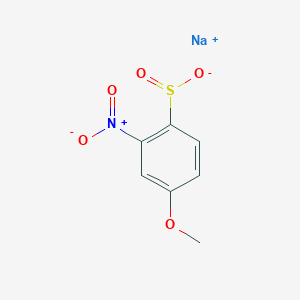![molecular formula C7H14N4 B13204202 ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B13204202.png)
ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine can be achieved through “click” chemistry, a term used to describe a class of biocompatible chemical reactions that are modular, wide in scope, and give high yields . One common method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form a 1,2,3-triazole ring . The reaction conditions typically include the use of a solvent such as water or an organic solvent, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of triazole derivatives often involves similar “click” chemistry techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions can be optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Wissenschaftliche Forschungsanwendungen
Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine has a wide range of applications in scientific research:
Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In biological systems, triazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazol-3-amine: Used in pharmaceuticals and agrochemicals.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: Used as a ligand in coordination chemistry.
1,2,3-Triazole Analogs: Used in various industrial applications.
Uniqueness
Ethyl[(1-ethyl-1H-1,2,3-triazol-4-yl)methyl]amine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and stability make it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C7H14N4 |
|---|---|
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
N-[(1-ethyltriazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H14N4/c1-3-8-5-7-6-11(4-2)10-9-7/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
LVSVXNYKVGSPGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CN(N=N1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one dihydrochloride](/img/structure/B13204121.png)
![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one](/img/structure/B13204144.png)
![Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13204146.png)
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride](/img/structure/B13204149.png)

![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13204158.png)
![([2-(Bromomethyl)-2-ethylbutoxy]methyl)benzene](/img/structure/B13204159.png)
![Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204161.png)



